molecular formula C20H21N5OS B11270384 N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

Cat. No.: B11270384
M. Wt: 379.5 g/mol
InChI Key: VRVBBDDVMXVKFR-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[2,1-C][1,2,4]triazole core, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[2,1-C][1,2,4]triazole ring and subsequent functionalization to introduce the sulfanyl and acetamide groups .

    Formation of Imidazo[2,1-C][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Sulfanyl Group: This is achieved through nucleophilic substitution reactions using thiol reagents.

    Acetamide Functionalization: The final step involves the acylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening methods to identify the best reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5OS/c1-15-7-9-16(10-8-15)13-21-18(26)14-27-20-23-22-19-24(11-12-25(19)20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,21,26)

InChI Key

VRVBBDDVMXVKFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4

Origin of Product

United States

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